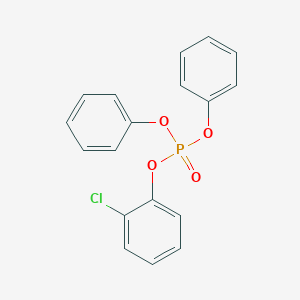
o-Chlorophenyl diphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Chlorophenyl diphenyl phosphate (OCPDP) is an organophosphorus compound that has been widely used as a flame retardant in various industrial applications. It is also known as V6, Fyrol V6, and Oxydi-2-phenyl-2-chloroethyl phosphate. OCPDP is synthesized through a multi-step process, and its mechanism of action involves the inhibition of acetylcholinesterase enzyme activity.
Aplicaciones Científicas De Investigación
OCPDP has been extensively used as a flame retardant in various industrial applications, including textiles, plastics, and electronics. However, recent studies have shown that OCPDP has potential applications in scientific research, particularly in the field of enzyme inhibition. OCPDP has been found to inhibit acetylcholinesterase enzyme activity, which is involved in the breakdown of acetylcholine neurotransmitter. This inhibition can lead to the accumulation of acetylcholine, which can cause various physiological and biochemical effects.
Mecanismo De Acción
OCPDP inhibits acetylcholinesterase enzyme activity by binding to the enzyme's active site. This binding prevents acetylcholine from breaking down, leading to the accumulation of acetylcholine in the synaptic cleft. This accumulation can cause overstimulation of cholinergic receptors, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of OCPDP depend on the concentration and duration of exposure. At low concentrations, OCPDP can cause mild symptoms such as headache, dizziness, and nausea. At higher concentrations, OCPDP can cause more severe symptoms such as convulsions, respiratory failure, and death. OCPDP has also been found to cause oxidative stress, DNA damage, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OCPDP has several advantages for lab experiments, including its potency, specificity, and stability. OCPDP is a potent inhibitor of acetylcholinesterase enzyme activity, making it an ideal tool for studying cholinergic neurotransmission. OCPDP is also highly specific for acetylcholinesterase enzyme, making it a valuable tool for studying enzyme-substrate interactions. However, OCPDP has some limitations, including its toxicity and potential for non-specific binding. Researchers must take appropriate precautions when handling OCPDP to avoid exposure and ensure accurate results.
Direcciones Futuras
There are several future directions for OCPDP research, including the development of new inhibitors with higher potency and specificity, the investigation of OCPDP's effects on other enzymes and neurotransmitter systems, and the development of new methods for detecting and quantifying OCPDP in biological samples. Additionally, OCPDP's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease should be explored further.
Métodos De Síntesis
OCPDP is synthesized through a multi-step process that involves the reaction of phenol with phosphorus oxychloride to form diphenyl chlorophosphate. This intermediate is then reacted with o-chloroaniline to form OCPDP. The overall reaction is shown below:
Phenol + POCI3 → Diphenyl chlorophosphate
Diphenyl chlorophosphate + o-chloroaniline → OCPDP
Propiedades
Número CAS |
115-85-5 |
|---|---|
Fórmula molecular |
C18H14ClO4P |
Peso molecular |
360.7 g/mol |
Nombre IUPAC |
(2-chlorophenyl) diphenyl phosphate |
InChI |
InChI=1S/C18H14ClO4P/c19-17-13-7-8-14-18(17)23-24(20,21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-14H |
Clave InChI |
NMPAICLYKOKXAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3Cl |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3Cl |
Otros números CAS |
115-85-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



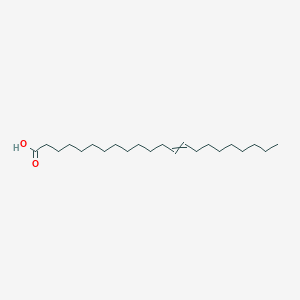
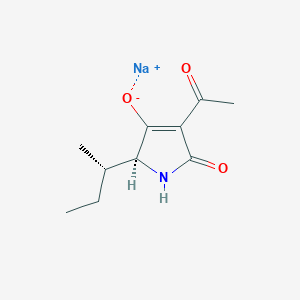
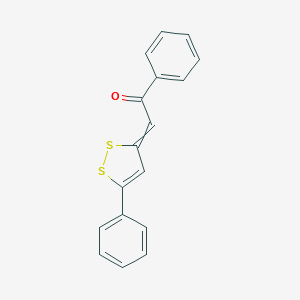
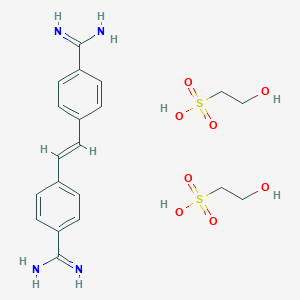
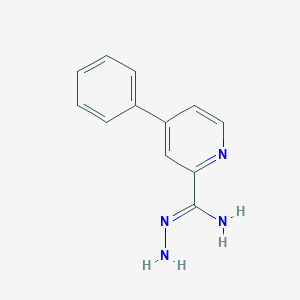




![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)



